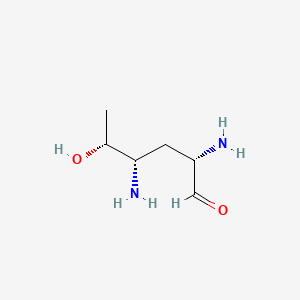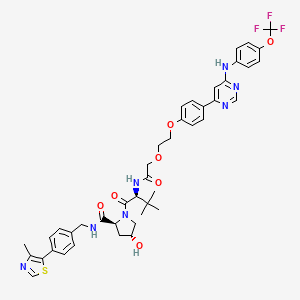
Kasugamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kasumiron is a fungicide.
Aplicaciones Científicas De Investigación
Improvement in Kasugamycin Production
Kasugamine, a component of kasugamycin, shows a preventive effect against rice blast. A study demonstrated the improvement of a kasugamycin-producing strain, highlighting its low phytotoxicity for rice and other plants, and its non-toxic nature for humans, mammals, and fish (Ichikawa et al., 2008).
Synthetic Approaches to Kasugamine
Research on synthetic approaches to kasugamine, a key component of the antibiotic kasugamycin, has been conducted. This includes the development of reactions leading to an immediate chemical precursor of kasugamine (Hanessian & Massé, 1974).
Biosynthesis of Kasugamycin
Studies on the biosynthesis of kasugamycin have been conducted to understand how different carbon sources contribute to the formation of kasugamycin and its component kasugamine. This includes examining the incorporation of various labeled compounds into kasugamycin (Fukagawa et al., 1968).
Genetic Studies
Genetic studies have identified and sequenced a 7.6kb DNA region from Streptomyces kasugaensis M338-M1, which includes some genes responsible for kasugamycin biosynthesis. This includes identifying genes like kasugamycin acetyltransferase gene (kac) (Ikeno et al., 1998).
Role in Modulating Gut Microbiota
Kasugamine-related compounds like kansuiphorin C and kansuinin A have been shown to ameliorate malignant ascites by modulating gut microbiota. This indicates their potential for clinical use (Zhang et al., 2019).
Propiedades
Número CAS |
8075-83-0 |
|---|---|
Nombre del producto |
Kasugamine |
Fórmula molecular |
C28H36Cl4N3O13P |
Peso molecular |
795.38 |
Nombre IUPAC |
(2S,4S,5R)-2,4-diamino-5-hydroxyhexanal |
InChI |
InChI=1S/C6H14N2O2/c1-4(10)6(8)2-5(7)3-9/h3-6,10H,2,7-8H2,1H3/t4-,5+,6+/m1/s1 |
Clave InChI |
NOEKKZNBKGTVKH-HDEPIXNQSA-N |
SMILES |
CC(C(CC(C=O)N)N)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[4-[(naphthalen-2-ylamino)methyl]cyclohexyl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B1192925.png)

![3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride](/img/structure/B1192930.png)